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chrysosplenosid-C

Structure-Activity Relationship Antiviral Glycoside Hydrolysis

Chrysosplenosid-C (CAS 24274-45-1) is a polymethoxylated flavonol O-glycoside classified as 5,6,4′-trihydroxy-3,7,3′-trimethoxyflavone-6-O-β-D-glucopyranoside, with molecular formula C24H26O13 and a molecular weight of 522.46 g/mol. First isolated and structurally characterized from Chrysosplenium maximowiczii in 1968, the compound was named chrysosplenoside-C and its aglycone designated chrysosplenol-C.

Molecular Formula C24H26O13
Molecular Weight 522.5 g/mol
Cat. No. B13754332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechrysosplenosid-C
Molecular FormulaC24H26O13
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O
InChIInChI=1S/C24H26O13/c1-32-11-6-9(4-5-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(33-2)22(17(15)28)37-24-20(31)19(30)16(27)14(8-25)36-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24+/m1/s1
InChIKeyFUCSPAVAKNCMBN-ZWOIFGKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysosplenosid-C Procurement Guide: Flavonoid Glycoside Identity, Source Species, and Physicochemical Baseline


Chrysosplenosid-C (CAS 24274-45-1) is a polymethoxylated flavonol O-glycoside classified as 5,6,4′-trihydroxy-3,7,3′-trimethoxyflavone-6-O-β-D-glucopyranoside, with molecular formula C24H26O13 and a molecular weight of 522.46 g/mol [1]. First isolated and structurally characterized from Chrysosplenium maximowiczii in 1968, the compound was named chrysosplenoside-C and its aglycone designated chrysosplenol-C [2]. It belongs to the quercetagetin O-methyl derivative subclass within flavonoid O-glycosides and has been subsequently identified in C. tetrandrum and C. sinicum, where transcriptomic and metabolomic analyses confirm chrysosplenol and chrysosplenoside metabolites as predominant flavonoid constituents [3].

Why Chrysosplenosid-C Cannot Be Substituted by Chrysosplenoside B or D in Analytical and Bioactivity Applications


Although chrysosplenosides B, C, and D are all polymethoxylated flavonol glycosides isolated from Chrysosplenium species, substitution among them is precluded by structurally encoded pharmacodynamic differences. Chrysosplenoside C carries its glucose moiety at the 6-O position of the A-ring, whereas chrysosplenosides B and D are 4′-O-glucosides with the sugar attached to the B-ring [1]. This positional difference is consequential: a systematic structure-activity relationship (SAR) review demonstrated that 4′-O-glycosylation of chrysosplenol B to chrysosplenoside B abolishes antiviral activity and reduces cytotoxic potency, establishing that glycosylation site directly governs bioactivity retention or loss [2]. Furthermore, chrysosplenoside B possesses a distinct molecular formula (C25H28O13, MW 536.48) with four methoxy groups versus three in chrysosplenoside C (C24H26O13, MW 522.46), while chrysosplenoside D shares the formula C24H26O13 but differs in hydroxyl/methoxy substitution topology . These structural divergences translate into differential chromatographic retention, aldose reductase inhibitory activity, and species-specific occurrence patterns that render generic substitution scientifically unsound [3].

Chrysosplenosid-C Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Glycosylation Position Defines Bioactivity Fate: 6-O-Glucoside (Chrysosplenosid-C) vs. 4′-O-Glucoside (Chrysosplenosides B and D)

Chrysosplenoside C is uniquely a 6-O-β-D-glucopyranoside among the major chrysosplenosides, with glucose attached to the A-ring 6-position of the flavonol scaffold. In contrast, chrysosplenosides B and D are 4′-O-β-D-glucopyranosides with glucose on the B-ring. The SAR review by Yang et al. (2005) established that 4′-O-glycosylation of chrysosplenol B to yield chrysosplenoside B results in complete loss of antiviral activity and reduced cytotoxicity, demonstrating that glycosylation at the 4′-position blocks the pharmacophore [1]. This class-level SAR inference predicts that chrysosplenoside C, as a 6-O-glucoside, retains a different hydrolysis trajectory and may serve as a superior aglycone-delivery vehicle compared to 4′-O-glucosides [1].

Structure-Activity Relationship Antiviral Glycoside Hydrolysis

Quantified Structural Similarity to Closest Analogs: Chrysosplenosid-C vs. Chrysosplenosides D and E (94.94% Similarity)

The KNApSAcK Twins structural similarity database reports that chrysosplenoside C (C00005676) shares 94.94% structural similarity with both chrysosplenoside D (C00005669) and chrysosplenoside E (C00005724), while the closest structural neighbors (pleurostimin 7-methyl ether 6-glucoside, jacein, tomentin 6-glucoside, and quercetagetin 6,3′,4′-trimethyl ether 3-glucoside) each reach 96.10% similarity [1]. Despite these high Tanimoto-like similarity scores, chrysosplenoside D possesses the identical molecular formula (C24H26O13) yet differs in hydroxyl/methoxy substitution topology and glycosylation attachment point, making it a positional isomer rather than a functional equivalent [2].

Chemoinformatics Structural Similarity Metabolite Identity

Molecular Formula Differentiation: Chrysosplenosid-C (C24H26O13) vs. Chrysosplenoside B (C25H28O13)

Chrysosplenoside C has the molecular formula C24H26O13 (exact mass 522.13734092 Da), containing three methoxy substituents on the flavonol core. Chrysosplenoside B carries the formula C25H28O13 (MW 536.48 Da), representing an additional methoxy group (net difference: +CH2, +14 Da) . This quantitative mass difference enables unambiguous discrimination by high-resolution mass spectrometry and reflects distinct biosynthetic methylation states, with chrysosplenoside B being a tetramethoxyflavone glycoside versus the trimethoxy substitution pattern of chrysosplenoside C [1].

Molecular Formula Methoxylation Degree Mass Spectrometry

Melting Point Differentiation: Chrysosplenosid-C (mp 206-207°C) vs. Chrysosplenol C Aglycone (mp 210-211°C)

The original 1968 isolation paper reported a melting point of 206-207°C for chrysosplenoside C, isolated as the crystalline glycoside from C. maximowiczii [1]. In comparison, the corresponding aglycone chrysosplenol C exhibits a melting point of 210-211°C . This narrow 3-4°C differential reflects the contribution of the glucose moiety to crystal lattice energy and provides a simple thermophysical criterion for distinguishing the glycoside from its aglycone in purified isolates.

Thermal Analysis Purity Assessment Crystallinity

In Silico CYP Inhibition Profile Differentiates Chrysosplenosid-C from General Flavonoid Glycoside Class Averages

Computational ADMET profiling via admetSAR 2.0 predicts that chrysosplenoside C exhibits high probabilities of CYP enzyme inhibition: CYP2C9 inhibition probability 94.10%, CYP2C19 94.38%, and CYP2D6 95.18% [1]. Simultaneously, the compound is predicted as a CYP3A4 substrate (probability 61.75%) but not a CYP2C9 or CYP2D6 substrate (84.85% and 85.01% probability of non-substrate status, respectively). These in silico predictions provide a quantitative differentiation from the broader flavonoid glycoside class, where CYP inhibition profiles are highly substitution-dependent and cannot be assumed uniform across structurally related chrysosplenosides [2].

ADMET Prediction Drug-Drug Interaction CYP450

Species-Specific Occurrence as a Chemotaxonomic Discriminator: Chrysosplenosid-C vs. Chrysosplenosides B/D in Quality Control Panels

Chrysosplenoside C has been isolated from Chrysosplenium maximowiczii, C. tetrandrum, and C. sinicum, but is notably absent from C. alternifolium, where the established HPLC-PDA quality control panel instead quantifies chrysosplenosides B and D and their aglycones chrysosplenols B and D [1]. The total flavonoid content in C. alternifolium ranges from 2.456% to 4.314% dry weight depending on harvest time and cultivation area, yet none of this comprises chrysosplenoside C [1]. Conversely, in C. sinicum, transcriptomic and metabolomic profiling identifies chrysosplenol and chrysosplenoside metabolites as the predominant flavonoid constituents [2]. This species-specific distribution pattern makes chrysosplenoside C a chemotaxonomic marker for C. maximowiczii, C. tetrandrum, and C. sinicum clades, distinct from the C. alternifolium/C. nudicaule lineage where chrysosplenosides B and D predominate [3].

Chemotaxonomy Species Authentication Quality Control

Chrysosplenosid-C: Validated Research and Industrial Application Scenarios Based on Differential Evidence


Chemotaxonomic Authentication of Chrysosplenium maximowiczii, C. tetrandrum, and C. sinicum Botanical Raw Materials

Use chrysosplenoside C as a species-specific positive HPLC marker to authenticate C. maximowiczii, C. tetrandrum, or C. sinicum raw material and differentiate it from C. alternifolium or C. nudicaule, whose QC panels are based on chrysosplenosides B and D [1]. The species-specific occurrence pattern, confirmed by metabolomics (C. sinicum) and isolation studies (C. maximowiczii, C. tetrandrum), enables reliable botanical identification when chrysosplenoside C is combined with orthogonal markers [2].

Aglycone Prodrug Strategy: Chrysosplenosid-C as a 6-O-Glucoside Source of Antiviral Chrysosplenol C

Employ chrysosplenoside C as a defined glycoside precursor for enzymatic or chemical hydrolysis to release chrysosplenol C, which exhibits potent anti-picornaviral activity (EC50 0.27 μg/ml against poliovirus in BGM cells) [1]. Because 4′-O-glycosylation (as in chrysosplenosides B and D) is documented to abolish antiviral activity of the parent aglycone, chrysosplenoside C's distinct 6-O-glycosylation may offer a differential hydrolysis and bioactivation pathway for antiviral screening programs [2].

High-Resolution Mass Spectrometry Reference Standard for Flavonoid Glycoside Metabolomics

Deploy chrysosplenoside C as an authenticated reference standard (exact mass 522.13734092 Da, [M+H]+ theoretical) in LC-HRMS metabolomics workflows targeting polymethoxylated flavonol glycosides. Its distinct mass differentiates it from chrysosplenoside B (+14.02 Da offset) and its isomeric relationship with chrysosplenoside D (identical exact mass) necessitates tandem MS/MS fragmentation libraries to resolve co-eluting isomers in Chrysosplenium extracts [1].

In Silico CYP-Mediated Drug Interaction Screening Using Chrysosplenosid-C as a Model Flavonoid Glycoside

Utilize chrysosplenoside C as a computational probe compound in CYP inhibition panels, where its predicted high inhibition probabilities for CYP2C9 (94.10%), CYP2C19 (94.38%), and CYP2D6 (95.18%) provide a quantifiable benchmark for comparing the ADMET liabilities of structurally related flavonoid glycosides [1]. The availability of these in silico predictions makes chrysosplenoside C a more data-rich candidate than chrysosplenosides B and D, for which equivalent ADMET profiling has not been publicly reported.

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